molecular formula C12H8BrNO B3156785 2-Bromodibenzofuran-3-amine CAS No. 83660-06-4

2-Bromodibenzofuran-3-amine

Cat. No. B3156785
CAS RN: 83660-06-4
M. Wt: 262.1 g/mol
InChI Key: CQJRPRPVUGPJSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as 2-Bromodibenzofuran-3-amine, can be achieved by various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The 2-Bromodibenzofuran-3-amine molecule contains a total of 25 bonds. There are 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aromatic), and 1 Furane .


Chemical Reactions Analysis

Amines, including 2-Bromodibenzofuran-3-amine, act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .


Physical And Chemical Properties Analysis

2-Bromodibenzofuran-3-amine has a density of 1.6±0.1 g/cm3, a boiling point of 343.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.4±3.0 kJ/mol, a flash point of 161.7±20.4 °C, and an index of refraction of 1.721 .

Scientific Research Applications

Amination Reactions

2-Bromodibenzofuran-3-amine serves as a pivotal substrate in amination reactions. The utilization of palladium-catalyzed conditions along with imidazolium salts has significantly enhanced the efficiency of amination reactions, facilitating the synthesis of complex amines which are crucial intermediates in pharmaceuticals and agrochemicals (Grasa et al., 2001). Additionally, copper-catalyzed amination, employing sodium azide as the amino source, has been developed for ortho-functionalized haloarenes, producing aromatic amines with good to excellent yields. This methodology underscores the versatility and reactivity of bromoaryl compounds in constructing N-arylated products (Zhao et al., 2010).

Polymer Chemistry

2-Bromodibenzofuran-3-amine is instrumental in polymer chemistry, particularly in the synthesis of aminobenzodione-based polymers. These polymers, characterized by low bandgaps and solvatochromic behavior, are potential candidates for electronic applications due to their broad UV/vis absorption bands and high photostability. The synthesis involves palladium-catalyzed amination polymerization, highlighting the role of 2-Bromodibenzofuran-3-amine in the development of novel materials with unique optical properties (Zhang et al., 2014).

Synthesis of Heterocyclic Compounds

The compound has been used in the design of non-imidazole H(3) antagonists, exhibiting a more constrained structure that maintains high potency across human and rat receptors. This discovery opens new avenues for the development of therapeutics targeting the histamine H(3) receptor, with potential implications in treating neurological disorders (Cowart et al., 2004).

Organometallic Chemistry

In organometallic chemistry, the synthesis of amino-linked N-heterocyclic carbene complexes showcases the utility of 2-Bromodibenzofuran-3-amine in forming stable ligands for metal complexes. These complexes are vital in catalysis and materials science, offering a pathway to explore new chemical reactivities and catalytic mechanisms (Shih et al., 2009).

Advanced Material Applications

Furthermore, the compound has found applications in the development of ionic liquids for CO2 capture. The ability to sequester CO2 reversibly as a carbamate salt demonstrates the compound's potential in environmental applications, particularly in the field of gas separation and storage technologies (Bates et al., 2002).

Safety And Hazards

For safety data and hazards related to 2-Bromodibenzofuran-3-amine, it is recommended to refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

Benzofuran compounds, including 2-Bromodibenzofuran-3-amine, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes these substances potential natural drug lead compounds, and they have attracted the attention of chemical and pharmaceutical researchers worldwide .

properties

IUPAC Name

2-bromodibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJRPRPVUGPJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromodibenzo[b,d]furan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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